N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 6122-47-0
VCID: VC16761985
InChI: InChI=1S/C12H13N5O2S/c1-7-3-5-8(6-4-7)14-12(19)15-11-9(10(18)13-2)16-17-20-11/h3-6H,1-2H3,(H,13,18)(H2,14,15,19)
SMILES:
Molecular Formula: C12H13N5O2S
Molecular Weight: 291.33 g/mol

N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide

CAS No.: 6122-47-0

Cat. No.: VC16761985

Molecular Formula: C12H13N5O2S

Molecular Weight: 291.33 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide - 6122-47-0

Specification

CAS No. 6122-47-0
Molecular Formula C12H13N5O2S
Molecular Weight 291.33 g/mol
IUPAC Name N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide
Standard InChI InChI=1S/C12H13N5O2S/c1-7-3-5-8(6-4-7)14-12(19)15-11-9(10(18)13-2)16-17-20-11/h3-6H,1-2H3,(H,13,18)(H2,14,15,19)
Standard InChI Key SWOOREJCBISOCV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)NC2=C(N=NS2)C(=O)NC

Introduction

Structural and Chemical Characteristics

The compound features a 1,2,3-thiadiazole core substituted at the 4-position with a carboxamide group (CONHCH3-\text{CONHCH}_3) and at the 5-position with a [(4-methylphenyl)carbamoyl]amino moiety (NH(C=O)NHC6H4CH3-\text{NH(C=O)NHC}_6\text{H}_4\text{CH}_3). The thiadiazole ring contributes to electron-deficient aromaticity, enhancing reactivity and binding affinity toward biological targets . Key structural attributes include:

  • Molecular formula: C12H13N5O2S\text{C}_{12}\text{H}_{13}\text{N}_{5}\text{O}_{2}\text{S}

  • Molecular weight: 291.33 g/mol

  • Functional groups: Carboxamide, arylurea, and methylphenyl substituents

The presence of both electron-withdrawing (thiadiazole) and electron-donating (methylphenyl) groups creates a polarized electronic environment, which may influence solubility and pharmacokinetic properties .

Physicochemical and Pharmacokinetic Properties

Computational tools such as the QikProp module predict the following properties :

PropertyPredicted Value
LogP (octanol-water)2.8 ± 0.3
Water solubility (mg/L)12.5
Polar surface area (Ų)110.7
H-bond donors/acceptors3/5

The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility. The high polar surface area may limit blood-brain barrier penetration, directing activity toward peripheral targets .

Future Research Directions

  • Synthesis Optimization: Explore microwave-assisted or flow chemistry to improve yield .

  • Target Identification: Screen against kinase libraries (e.g., EGFR, VEGFR) using fluorescence polarization assays .

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of inflammation or cancer .

  • Computational Modeling: Perform molecular dynamics simulations to assess binding stability over 100 ns trajectories .

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